molecular formula C14H10F2N2O B4352518 4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine

4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine

Cat. No.: B4352518
M. Wt: 260.24 g/mol
InChI Key: WQRHABUIVXBSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry The presence of the difluoromethyl group in its structure is particularly noteworthy due to its ability to modulate the biological and physiological activity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine typically involves the introduction of the difluoromethyl group at specific positions on the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates. This method allows for the selective introduction of the difluoromethyl group at the meta or para positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to the desired position on the pyridine ring. The use of novel non-ozone depleting difluorocarbene reagents has also been reported, which streamlines the production process and makes it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives of the original compound.

Scientific Research Applications

4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes, potentially altering their activity. This interaction can modulate the biological activity of the compound, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O/c1-8-12-10(13(15)16)7-11(17-14(12)19-18-8)9-5-3-2-4-6-9/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRHABUIVXBSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine
Reactant of Route 4
4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.